molecular formula C5H5BN2O4 B12964772 (3-Nitropyridin-2-yl)boronic acid

(3-Nitropyridin-2-yl)boronic acid

Cat. No.: B12964772
M. Wt: 167.92 g/mol
InChI Key: YGHBDHOLBYSDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitropyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a nitro group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitropyridin-2-yl)boronic acid typically involves the halogen-metal exchange method followed by borylation. One common approach is the reaction of 3-nitropyridine with a halogenating agent to form a halopyridine intermediate. This intermediate then undergoes metalation with an organometallic reagent such as lithium or magnesium, followed by treatment with a boron reagent like tetraalkoxydiborane or dialkoxyhydroborane to yield the desired boronic acid .

Industrial Production Methods: Industrial production of this compound often employs palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of palladium catalysts allows for the coupling of halopyridines with boron reagents under mild conditions, making the process suitable for large-scale synthesis .

Mechanism of Action

The mechanism of action of (3-Nitropyridin-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group acts as a nucleophile, forming a bond with the electrophilic carbon of an aryl or vinyl halide in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: (3-Nitropyridin-2-yl)boronic acid is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different electronic and steric effects, making it a valuable compound for specific synthetic applications .

Properties

Molecular Formula

C5H5BN2O4

Molecular Weight

167.92 g/mol

IUPAC Name

(3-nitropyridin-2-yl)boronic acid

InChI

InChI=1S/C5H5BN2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3,9-10H

InChI Key

YGHBDHOLBYSDEM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=N1)[N+](=O)[O-])(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.